N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine
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Overview
Description
N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine is a complex organic compound belonging to the acridine family. Acridines are known for their planar structure and significant biological activities, including anticancer, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and developing anticancer agents.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Proflavine: An acridine derivative known for its antibacterial activity.
Acriflavine: Another acridine derivative with both antibacterial and anticancer properties.
Uniqueness: Additionally, the phenylamine group contributes to its unique reactivity and biological activity .
Properties
CAS No. |
141991-07-3 |
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Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-phenyl-[1,3]dioxolo[4,5-b]acridin-10-amine |
InChI |
InChI=1S/C20H14N2O2/c1-2-6-13(7-3-1)21-20-14-8-4-5-9-16(14)22-17-11-19-18(10-15(17)20)23-12-24-19/h1-11H,12H2,(H,21,22) |
InChI Key |
WYQILPBTXSQWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=C(C4=CC=CC=C4N=C3C=C2O1)NC5=CC=CC=C5 |
Origin of Product |
United States |
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